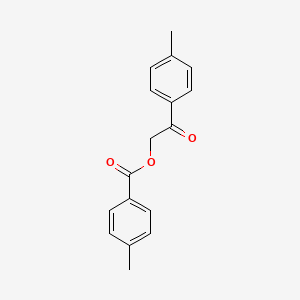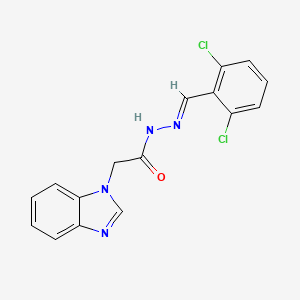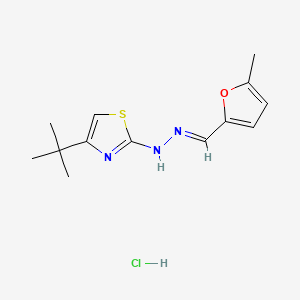
N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide, also known as FMA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMA has been shown to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been shown to inhibit the activation of NF-kB, a signaling pathway that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has various biochemical and physiological effects that make it a promising candidate for the development of new drugs. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for the prevention of metastasis. Additionally, N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to inhibit the production of reactive oxygen species, which are involved in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide in lab experiments is its low toxicity. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to have low toxicity in both in vitro and in vivo studies, making it a safe compound to work with. However, one of the limitations of using N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide in lab experiments is its low solubility in water. This can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide. One area of research is in the development of new anticancer drugs. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is in the development of new anti-inflammatory drugs. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide and to optimize its synthesis method for improved yield and purity.
Conclusion
In conclusion, N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide is a promising compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its low toxicity and various biochemical and physiological effects make it a promising candidate for the development of new drugs. Further research is needed to determine its efficacy in clinical trials and to optimize its synthesis method for improved yield and purity.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide involves the reaction of 1,2-dihydro-5-acenaphthylenecarboxylic acid with furfurylamine. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to form the desired product. The yield of N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been studied for its potential as a therapeutic agent in various scientific research applications. One of the main areas of research is in the treatment of cancer. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to have cytotoxic effects on cancer cells, making it a promising candidate for the development of new anticancer drugs. N-(2-furylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(19-11-14-4-2-10-21-14)16-9-8-13-7-6-12-3-1-5-15(16)17(12)13/h1-5,8-10H,6-7,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUBROZJPPYPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)



![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)

![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)
![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)


![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)

![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)